molecular formula C26H27NO5 B2650133 2-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 486451-07-4

2-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

Numéro de catalogue: B2650133
Numéro CAS: 486451-07-4
Poids moléculaire: 433.504
Clé InChI: SIJCUJYJFMKWNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a tetrahydroisoquinoline derivative characterized by a benzoyl group at position 2, methoxy substituents at positions 6 and 7, and a (2-methoxyphenoxy)methyl moiety at position 1.

Propriétés

IUPAC Name

[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-phenylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO5/c1-29-22-11-7-8-12-23(22)32-17-21-20-16-25(31-3)24(30-2)15-19(20)13-14-27(21)26(28)18-9-5-4-6-10-18/h4-12,15-16,21H,13-14,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJCUJYJFMKWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a synthetic compound belonging to the class of tetrahydroisoquinolines. Its molecular formula is C26H27NO5C_{26}H_{27}NO_5 with a molecular weight of approximately 433.5 g/mol . This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realms of antitumor and neuropharmacological effects.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline exhibit significant antitumor activity . For instance:

  • In Vitro Studies : Compounds with structural similarities were tested against various cancer cell lines. The results showed promising cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation. For example, compounds tested against human lung cancer cell lines (A549 and HCC827) demonstrated IC50 values ranging from 6.26 µM to 20.46 µM in 2D assays .

The mechanism of action for this class of compounds often involves interaction with multiple biological targets:

  • Inhibition of Transporters : Some tetrahydroisoquinoline derivatives have been identified as inhibitors of serotonin (SERT), norepinephrine (NET), and dopamine transporters (DAT). These interactions can lead to increased levels of neurotransmitters in the synaptic cleft, potentially contributing to their neuropharmacological effects .
  • DNA Binding : The binding affinity to DNA has also been explored. Compounds with similar structures have shown the ability to bind within the minor groove of DNA, which may contribute to their antitumor properties by disrupting cellular replication processes .

Neuropharmacological Effects

Research into neuropharmacological applications suggests that derivatives of tetrahydroisoquinolines may possess properties beneficial for treating neurological disorders:

  • Dopamine Receptor Modulation : Certain derivatives have shown selective antagonism at dopamine D3 receptors, which could be relevant for conditions like schizophrenia and Parkinson’s disease .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/EffectIC50 (µM)Reference
Compound AAntitumorA549 Cell Line6.26
Compound BAntitumorHCC827 Cell Line20.46
Compound CNeuropharmacologicalDopamine D3 Receptor AntagonistN/A
Compound DDNA BindingMinor GrooveN/A

Case Study 1: Antitumor Efficacy in Lung Cancer Models

In a study assessing the efficacy of various tetrahydroisoquinoline derivatives against lung cancer models, researchers found that compounds closely related to 2-benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline exhibited significant cytotoxicity. The study utilized both 2D and 3D cell culture models to evaluate the compounds' effectiveness and observed that while activity was generally higher in 2D models, the compounds still demonstrated potential in more physiologically relevant 3D environments.

Case Study 2: Neuropharmacological Applications

Another investigation focused on the neuropharmacological properties of tetrahydroisoquinolines revealed that certain derivatives could effectively modulate dopamine receptor activity. This finding is particularly relevant for developing new treatments for psychiatric disorders where dopamine dysregulation is a key factor.

Applications De Recherche Scientifique

Antidepressant Activity

Recent studies have explored the antidepressant potential of isoquinoline derivatives. For instance, compounds similar to 2-benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline have shown efficacy in inhibiting monoamine oxidase (MAO) and cholinesterase (ChE), which are critical targets in treating depression and neurodegenerative diseases. In vitro assays indicated that certain derivatives significantly reduced immobility time in the forced swim test (FST), a common model for assessing antidepressant activity .

Neuroprotective Properties

The compound's structural features suggest potential neuroprotective effects. Research indicates that tetrahydroisoquinoline derivatives can exhibit protective actions against neuronal damage induced by oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Research

The benzoyl group in the compound may enhance its ability to interact with cellular targets involved in cancer progression. Preliminary studies suggest that isoquinoline derivatives can induce apoptosis in various cancer cell lines by modulating pathways associated with cell survival and proliferation .

Synthesis and Characterization

The synthesis of 2-benzoyl-6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves multiple steps of organic reactions including alkylation and acylation processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antidepressant Evaluation

In a study examining the antidepressant properties of various isoquinoline derivatives, compound 4g was highlighted for its significant reduction in immobility time during FST trials. This suggests that modifications to the isoquinoline structure can lead to enhanced therapeutic effects against depression .

Case Study 2: Neuroprotective Effects

A series of experiments demonstrated that specific isoquinoline derivatives could protect against glutamate-induced neurotoxicity in neuronal cell cultures. The protective mechanism was attributed to their ability to scavenge free radicals and inhibit apoptotic pathways .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and chemical properties of tetrahydroisoquinoline derivatives are highly dependent on substituents at positions 1, 2, and the aromatic ring. Below is a comparative analysis of key analogs:

Compound Key Substituents Synthetic Yield Pharmacological Activity Reference
Target Compound 2-Benzoyl, 6,7-dimethoxy, 1-(2-methoxyphenoxy)methyl Not reported Hypothesized orexin-1 receptor antagonism (based on structural similarity)
N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-THIQ-2-yl)acetamide (30) 2-Acetamide, 1-{[3-(diethylamino)-4-methoxyphenyl]methyl} 76% Selective orexin-1 receptor antagonist (IC₅₀ = 12 nM)
6,7-Dimethoxy-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-THIQ 1-(3,4,5-Trimethoxyphenyl) Not reported Antitumor activity (inhibits tubulin polymerization; IC₅₀ = 1.2 µM)
1-Methyl-6,7-dimethoxy-THIQ 1-Methyl Not reported Dopaminergic neurotoxicity (via N-methylation and MAO-mediated oxidation to neurotoxic ions)
6,7-Dimethoxy-1-(4-methoxyphenyl)-THIQ 1-(4-Methoxyphenyl) 53% (after reduction) Blood pressure modulation (pressor effects with tachyphylaxis)

Key Observations:

  • Substituent Position 1: The presence of a (2-methoxyphenoxy)methyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to simpler alkyl or aryl substituents (e.g., 1-methyl or 1-phenyl analogs) .
  • Methoxy Groups: The 6,7-dimethoxy configuration is conserved across many bioactive tetrahydroisoquinolines, contributing to π-π stacking interactions with receptors like orexin-1 or NMDA .

Pharmacological and Toxicological Profiles

  • Neurotoxicity: N-Methylated tetrahydroisoquinolines (e.g., 1-methyl derivatives) are metabolized by monoamine oxidase (MAO) to neurotoxic isoquinolinium ions, analogous to MPTP’s conversion to MPP⁺ . The target compound lacks an N-methyl group, suggesting lower neurotoxic risk .
  • Receptor Selectivity : Compound 30 (a structural analog with an acetamide group) exhibits potent orexin-1 receptor antagonism, while 1-(3,4,5-trimethoxyphenyl) derivatives show antitumor activity via tubulin inhibition . The benzoyl group in the target compound may favor interactions with hydrophobic receptor pockets, though empirical data are needed.
  • Cardiovascular Effects : Older studies (e.g., 1942) report that 6,7-dimethoxy-THIQ derivatives with 1-aryl substituents induce pressor responses and respiratory stimulation, with variability depending on substituent bulk .

Q & A

Basic: What are the optimal synthetic routes for this compound, considering its complex substituent pattern?

Methodological Answer:
The synthesis can be approached via reductive amination or multi-step functionalization. For example:

  • Reduction of nitrovinyl intermediates : Use LiAlH₄ in THF to reduce (E)-6-(2-nitrovinyl)-2,3-dihydro[1,4]benzodioxine analogs, yielding ethylamine derivatives (61% yield) .
  • Hydrogenation : Employ Pd/C under H₂ to deprotect benzyl groups (e.g., 6-(2-benzylamineethyl)-2,3-dihydrobenzo[1,4]dioxine) with 53% yield after purification via silica gel chromatography .
  • Grignard or organometallic reactions : Introduce methoxyphenoxy or benzoyl groups using TMPMgCl·LiCl in THF/toluene for regioselective aldehyde coupling (e.g., 53% yield for benzylisoquinoline analogs) .

Critical Parameters : Optimize reaction time (16–20 hours), inert atmosphere (Ar/H₂), and column chromatography solvents (ethyl acetate/iso-hexane with triethylamine) to mitigate side reactions .

Basic: How can researchers structurally characterize this compound and confirm regiochemistry?

Methodological Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze ¹H/¹³C peaks for methoxy (δ 3.6–3.9 ppm), benzoyl (δ 7.4–8.3 ppm), and tetrahydroisoquinoline backbone signals (e.g., δ 6.7–8.3 ppm for aromatic protons) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 432.1805 for analogs) .
  • X-ray crystallography : Resolve substituent positions, as demonstrated for (1S,3S)-methyl carboxylate derivatives .

Validation : Cross-reference with synthetic intermediates (e.g., nitrovinyl or benzyl-protected precursors) to rule out regioisomeric impurities .

Advanced: How to design experiments assessing its inhibitory activity against phenylethanolamine N-methyltransferase (PNMT)?

Methodological Answer:
Leverage structure-activity relationship (SAR) insights from substituted tetrahydroisoquinolines:

  • Enzyme assays : Use PNMT from bovine adrenal glands. Measure IC₅₀ values via competitive inhibition assays with [³H]-S-adenosylmethionine .
  • Substituent analysis : Compare hydroxyl (e.g., 7-OH) vs. methoxy groups at C6/C7. Hydrophilic pockets favor hydroxyl groups (e.g., 16-fold higher affinity for 7-OH vs. methoxy analogs) .
  • Molecular docking : Model interactions with PNMT’s aromatic binding region, emphasizing steric compatibility of the 2-methoxyphenoxy group .

Data Interpretation : Correlate inhibitory potency with electronic (H-bonding) and steric (substituent bulk) parameters .

Advanced: How to evaluate its potential neurotoxicity, particularly in Parkinsonism models?

Methodological Answer:
Adopt strategies from MPTP-induced neurotoxicity studies:

  • In vitro models : Expose dopaminergic SH-SY5Y cells to the compound (1–100 µM). Measure mitochondrial dysfunction (MTT assay) and reactive oxygen species (ROS) .
  • In vivo models : Administer to rodents (e.g., C57BL/6 mice) and quantify tyrosine hydroxylase (TH) loss in substantia nigra via immunohistochemistry .
  • Metabolite screening : Identify propionoxy or pyridinium metabolites (cf. MPTP/MPPP) using LC-MS, which may induce selective nigral damage .

Caution : Prioritize trace impurity analysis (e.g., MPPP-like byproducts) during synthesis to avoid confounding results .

Advanced: How to resolve contradictions in reported synthetic yields for analogous tetrahydroisoquinolines?

Methodological Answer:
Systematically evaluate reaction variables:

  • Catalyst loading : Compare Pd/C (5–10 wt%) in hydrogenation steps. Lower loads may reduce over-reduction .
  • Solvent polarity : Test THF vs. ethanol for LiAlH₄ reductions; polar aprotic solvents improve nitrovinyl intermediate stability .
  • Purification : Optimize silica gel chromatography gradients (e.g., ethyl acetate/hexane ratios) or switch to HPLC for polar byproducts .

Case Study : A 20% yield disparity in 2,3-dihydrobenzodioxine derivatives was resolved by adjusting reaction time from 16 to 24 hours .

Advanced: How to investigate its interaction with hydrophilic pockets in enzyme binding sites?

Methodological Answer:
Combine computational and biochemical approaches:

  • Site-directed mutagenesis : Modify PNMT residues (e.g., Asp/His in hydrophilic pockets) and measure binding affinity shifts via isothermal titration calorimetry (ITC) .
  • Methyl ether analogs : Synthesize 6,7-dimethoxy variants and compare inhibition kinetics with hydroxylated forms. Loss of activity suggests H-bond dependency .
  • Molecular dynamics (MD) : Simulate binding trajectories to quantify interactions between methoxyphenoxy groups and hydrophobic residues (e.g., PNMT’s Phe/Tyr) .

Key Insight : Spatial compactness of the hydrophilic pocket necessitates substituent positioning within 3–5 Å of catalytic residues .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.